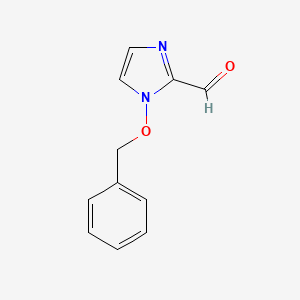

1-(benzyloxy)-1H-imidazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxyimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-8-11-12-6-7-13(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYKVLTRXUOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyloxy 1h Imidazole 2 Carbaldehyde

Strategies for N1-Benzyloxy Functionalization of the Imidazole (B134444) Core

The introduction of the benzyloxy group at the N1 position is a critical step that not only imparts specific properties to the target molecule but also influences the reactivity of the imidazole ring for subsequent functionalization.

Benzylation of 1-Hydroxyimidazole Precursors and Subsequent Deoxygenation Protocols

One effective strategy begins with the synthesis of 1-hydroxyimidazole precursors. These precursors can be readily alkylated with benzyl (B1604629) halides. The alkylation reaction typically proceeds selectively at the oxygen atom of the 1-hydroxy group, leading to the formation of N-alkoxy derivatives. researchgate.net This selectivity is a key advantage of this method for preparing the desired N1-benzyloxy intermediate.

The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base facilitates the deprotonation of the hydroxyl group, forming an alkoxide that readily reacts with the benzyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 1-Hydroxyimidazole | Benzyl bromide | K₂CO₃ | DMF | 1-(Benzyloxy)imidazole 3-oxide | researchgate.net |

Following benzylation, the resulting imidazole N-oxide intermediate would require a deoxygenation step to yield the final 1-(benzyloxy)imidazole. Standard deoxygenation protocols, such as treatment with trivalent phosphorus compounds like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃), can be employed for this transformation.

One-Pot Synthetic Approaches to N1-Substituted Imidazoles

One-pot multicomponent reactions represent a highly efficient strategy for the synthesis of substituted imidazoles. nih.govnih.gov These approaches offer advantages such as reduced reaction times, minimal energy consumption, and high atom economy. nih.gov While versatile, the direct one-pot synthesis of 1-(benzyloxy)-1H-imidazole-2-carbaldehyde is less commonly reported. However, general methods for synthesizing N1-substituted imidazoles can be adapted. For instance, a modified Debus synthesis or Radiszewski synthesis could potentially incorporate a benzyloxy-containing amine or ammonia equivalent, although this may present challenges in reagent availability and chemoselectivity. pharmaguideline.com

A more targeted one-pot approach might involve the in-situ formation of the imidazole core from appropriate precursors, followed by immediate N-benzylation without isolation of the intermediate imidazole. This streamlines the synthetic process, avoiding multiple purification steps.

Regioselective Introduction of the C2-Carbaldehyde Moiety

The introduction of a formyl group at the C2 position of the 1-(benzyloxy)imidazole core is a pivotal step. The C2 proton of the imidazole ring is the most acidic, a property that is exploited in directed metalation strategies. nih.gov

Directed Lithiation at C2 of 1-(Benzyloxy)imidazole and Electrophilic Quenching with Formylation Reagents

Directed ortho-metalation (DoM) is a powerful and widely used technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org In this approach, the N1-benzyloxy group acts as a directed metalation group (DMG), guiding a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively abstract the proton at the adjacent C2 position. wikipedia.orguwindsor.ca

This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate a stable 1-(benzyloxy)-1H-imidazol-2-yl-lithium intermediate. semanticscholar.org This organolithium species can then be quenched with an appropriate electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose, which, after aqueous workup, yields the target this compound.

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature | Product |

| 1-(Benzyloxy)imidazole | n-Butyllithium | N,N-Dimethylformamide (DMF) | THF | -78 °C | This compound |

Metal-Halogen Exchange Strategies for Formyl Group Introduction at C2

An alternative to direct deprotonation is the metal-halogen exchange reaction. wikipedia.orgfrontiersin.org This method is particularly useful when direct lithiation is sluggish or results in poor regioselectivity. The strategy begins with the regioselective halogenation (e.g., bromination or iodination) of the 1-(benzyloxy)imidazole at the C2 position. Reagents like N-bromosuccinimide (NBS) can be used for this purpose.

The resulting 2-halo-1-(benzyloxy)imidazole is then treated with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperature. The metal-halogen exchange is a very fast reaction, often more rapid than proton abstraction, leading to the same 1-(benzyloxy)-1H-imidazol-2-yl-lithium intermediate generated via directed lithiation. wikipedia.org Subsequent quenching with DMF affords the desired aldehyde. rsc.org This method provides excellent regiocontrol as the position of lithiation is predetermined by the position of the halogen atom. rsc.orgwikipedia.org

| Synthetic Step | Starting Material | Reagents | Intermediate/Product |

| 1. Halogenation | 1-(Benzyloxy)imidazole | N-Bromosuccinimide (NBS) | 2-Bromo-1-(benzyloxy)imidazole |

| 2. Metal-Halogen Exchange | 2-Bromo-1-(benzyloxy)imidazole | n-Butyllithium | 1-(Benzyloxy)-1H-imidazol-2-yl-lithium |

| 3. Formylation | 1-(Benzyloxy)-1H-imidazol-2-yl-lithium | N,N-Dimethylformamide (DMF) | This compound |

Multistep Convergent and Divergent Synthetic Routes

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, allowing for flexibility and the creation of molecular diversity.

Convergent Synthesis: A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a hypothetical convergent route could involve the synthesis of an N1-benzyloxy-imidazole fragment and a separate C2-formyl precursor, followed by a cross-coupling reaction. However, linear sequences involving the functionalization of a pre-formed imidazole ring, as described in sections 2.1 and 2.2, are generally more common and efficient for this specific target.

Divergent Synthesis: A divergent approach uses a common intermediate to generate a library of structurally related compounds. This compound is an excellent starting point for divergent synthesis due to the versatile reactivity of the aldehyde functional group.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (1-(benzyloxy)-1H-imidazole-2-carboxylic acid) using mild oxidizing agents.

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol ( [1-(benzyloxy)-1H-imidazol-2-yl]methanol).

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines or stabilized ylides (in Wittig-type reactions), to form imines, enamines, or carbon-carbon double bonds, respectively. This allows for significant elaboration of the C2-substituent.

This divergent utility makes this compound a valuable intermediate in the synthesis of more complex imidazole-based compounds for various applications.

Synthesis from Pre-functionalized Imidazole Derivatives

The synthesis of this compound can be strategically approached by first constructing the 1-(benzyloxy)-1H-imidazole core, followed by the introduction of the carbaldehyde group at the C2 position. This sequential functionalization allows for controlled synthesis and purification of the target molecule.

A plausible route to 1-(benzyloxy)-1H-imidazole involves the N-oxidation of an appropriately protected imidazole, followed by O-benzylation. Imidazole N-oxides are versatile intermediates in imidazole chemistry. mdpi.com The N-oxide can be prepared by treating an N-substituted imidazole with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The subsequent O-benzylation of the imidazole N-oxide with a benzyl halide, such as benzyl bromide, in the presence of a suitable base, yields the desired 1-(benzyloxy)imidazolium salt. mdpi.comresearchgate.net Neutralization would then provide the 1-(benzyloxy)-1H-imidazole.

Once the 1-(benzyloxy)-1H-imidazole is obtained, the next critical step is the formylation at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including imidazoles. nrochemistry.commychemblog.comorganic-chemistry.orgyoutube.com This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nrochemistry.commychemblog.comorganic-chemistry.orgyoutube.com The electron-donating nature of the benzyloxy group at the N1 position is expected to activate the imidazole ring, directing the electrophilic Vilsmeier reagent to the C2 position. The reaction proceeds through an iminium salt intermediate, which is then hydrolyzed to afford the final aldehyde. nrochemistry.comyoutube.com

| Step | Reaction | Key Reagents | General Conditions |

| 1 | N-Oxidation of Imidazole | m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), controlled temperature |

| 2 | O-Benzylation of Imidazole N-oxide | Benzyl bromide (BnBr), Base (e.g., NaH, K₂CO₃) | Anhydrous solvent (e.g., DMF, THF), room temperature or gentle heating |

| 3 | C2-Formylation | Vilsmeier Reagent (DMF/POCl₃) | Anhydrous conditions, typically at 0°C to room temperature, followed by aqueous workup |

Table 1: Proposed Synthetic Steps for this compound

Protecting Group Strategies Relevant to N1-Benzyloxy and C2-Carbaldehyde Moieties

In multi-step syntheses involving heterocyclic compounds, the strategic use of protecting groups is often crucial to prevent unwanted side reactions and to ensure regioselectivity.

For the synthesis of 1-(benzyloxy)-1H-imidazole, if starting from imidazole itself, the N-H proton must be considered. Direct N-oxidation of imidazole can be complex; therefore, protection of one of the nitrogen atoms may be necessary before the oxidation step. A common protecting group for the imidazole nitrogen is the trityl (triphenylmethyl) group, which is introduced by reacting the imidazole with trityl chloride in the presence of a base. The trityl group is bulky and can direct subsequent reactions. It is also readily removed under mildly acidic conditions. Another option is the use of a benzoyl group, which can be introduced using benzoyl chloride. orgsyn.org

The C2-carbaldehyde group is relatively stable, but in the presence of strong nucleophiles or reducing agents, it may require protection. A common and effective way to protect an aldehyde is to convert it into an acetal, for instance, by reacting it with an alcohol or a diol (like ethylene glycol) in the presence of an acid catalyst. Acetals are stable to basic and nucleophilic conditions and can be easily deprotected back to the aldehyde by treatment with aqueous acid. This strategy would be particularly relevant if further chemical transformations were planned on other parts of the this compound molecule.

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

| Imidazole N-H | Trityl (Tr) | Trityl chloride, Base (e.g., Triethylamine) | Mild acid (e.g., Acetic acid) |

| Imidazole N-H | Benzoyl (Bz) | Benzoyl chloride, Base | Hydrolysis (acidic or basic) |

| Aldehyde (-CHO) | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous acid |

Table 2: Relevant Protecting Group Strategies

Green Chemistry Considerations and Catalytic Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. The principles of green chemistry, such as the use of safer solvents, catalytic reagents, and improving atom economy, are highly relevant to the synthesis of this compound.

The traditional Vilsmeier-Haack reaction, while effective, uses stoichiometric amounts of phosphorus oxychloride, which generates significant amounts of phosphorus-containing waste. Greener alternatives to this formylation method are actively being explored. One such approach is the use of dimethyl sulfoxide (DMSO) as a formyl source under metal-free conditions, which can be a more environmentally benign option. ias.ac.in

Catalytic C-H activation and functionalization represent a powerful strategy for increasing the efficiency and sustainability of organic synthesis. elsevierpure.comnih.govnagoya-u.ac.jpresearchgate.netrsc.org The direct catalytic formylation of the C2-H bond of 1-(benzyloxy)-1H-imidazole would be a highly atom-economical approach, avoiding the need for pre-functionalization or stoichiometric activating reagents. While specific catalytic systems for the C2-formylation of N-benzyloxyimidazoles are not widely reported, the development of such methods using transition metal catalysts (e.g., nickel, palladium) is an active area of research for other heterocyclic systems. elsevierpure.comnih.govnagoya-u.ac.jpresearchgate.netrsc.org

| Green Chemistry Aspect | Traditional Approach | Greener Alternative |

| Formylation Reagent | Stoichiometric POCl₃ in Vilsmeier-Haack | Catalytic C-H formylation, DMSO as a formyl source |

| Solvents | Anhydrous organic solvents (e.g., DMF, CH₂Cl₂) | Water, bio-based solvents, or solvent-free conditions |

| Energy Consumption | Conventional heating (prolonged reaction times) | Microwave-assisted synthesis |

| Catalysis | Stoichiometric reagents | Use of recyclable catalysts, organocatalysis |

Table 3: Green Chemistry Considerations in the Synthesis

Mechanistic Insights into the Chemical Reactivity of 1 Benzyloxy 1h Imidazole 2 Carbaldehyde

Mechanistic Pathways of Aldehyde Group Transformations

The aldehyde group is a prominent electrophilic center in the molecule, making it susceptible to a variety of transformations. Its reactivity is modulated by the electron-withdrawing nature of the adjacent imidazole (B134444) ring, which enhances the partial positive charge on the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., Hydration, Alcoholysis)

Nucleophilic addition is a characteristic reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Hydration: In the presence of water, the aldehyde can exist in equilibrium with its corresponding gem-diol. This reaction is typically reversible and catalyzed by acid or base. However, studies on related imidazole-carboxaldehydes suggest they are less reactive toward the nucleophilic addition of water and methanol compared to other heterocyclic aldehydes like pyridinecarboxaldehydes nih.gov. The stability of the imidazole ring may contribute to this reduced reactivity.

Alcoholysis: In alcoholic solvents, the aldehyde can form a hemiacetal. Further reaction, often under acidic conditions, can lead to the formation of an acetal. A specific reaction observed in imidazole-2-carbaldehydes when heated in ethanol is decarbonylation. This process is initiated by the nucleophilic attack of ethanol on the carbonyl carbon to form a hemiacetal intermediate. This is followed by the elimination of the formyl group as ethyl formate, resulting in the corresponding imidazole researchgate.net.

| Reaction Type | Reactant | General Product | Notes on Imidazole-2-carbaldehydes |

|---|---|---|---|

| Hydration | Water (H₂O) | Gem-diol | Equilibrium favors the aldehyde; less reactive than pyridine analogs nih.gov. |

| Alcoholysis | Alcohol (R-OH) | Hemiacetal/Acetal | Can lead to decarbonylation in hot ethanol researchgate.net. |

Condensation Reactions with Nitrogen Nucleophiles: Imine and Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of more complex imidazole derivatives. The mechanism typically proceeds in two stages under weakly acidic conditions:

Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the C=N double bond of the imine.

The formation of imines and imidazoles from the reaction of dicarbonyl compounds with ammonium salts highlights the propensity of carbonyl groups to react with nitrogen nucleophiles to form C-N bonds researchgate.net. This reactivity is exploited in medicinal chemistry to synthesize various biologically active molecules.

Mechanisms of Oxidation to Carboxylic Acids

The aldehyde group of 1-(benzyloxy)-1H-imidazole-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, 1-(benzyloxy)-1H-imidazole-2-carboxylic acid. This transformation is a common process in organic synthesis. nih.govnih.gov

The mechanism of oxidation often depends on the specific oxidant used. With many common oxidizing agents (e.g., permanganate, chromic acid), the reaction is thought to proceed through the hydrated gem-diol form of the aldehyde. The oxidant then removes the hydrogen atom from the original carbonyl carbon.

Alternatively, methods using milder conditions, such as iron(III) nitrate in hydrothermal solutions, have been developed for the anaerobic oxidation of aldehydes nih.gov. The proposed mechanism involves either hydration followed by oxidation or oxidation followed by hydration to form a radical cation intermediate, which is then further oxidized to the carboxylic acid nih.gov. Merging copper-catalyzed aerobic oxidation with a subsequent chlorite oxidation is another effective method for converting aldehydes to carboxylic acids researchgate.net.

Mechanisms of Reduction to Alcohols

The reduction of the aldehyde yields the corresponding primary alcohol, [1-(benzyloxy)-1H-imidazol-2-yl]methanol. This is typically achieved using metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, a protic solvent (like water or ethanol) is added to protonate the alkoxide oxygen, yielding the final alcohol product.

Reactivity of the Imidazole Ring System and Its Substituent Effects

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its aromaticity makes it relatively stable, but it can undergo substitution reactions. The imidazole ring is amphoteric, meaning it can act as both a weak acid (at the N1 position if unsubstituted) and a weak base (at the N3 position) pharmaguideline.comlongdom.org. In this compound, the N1 position is substituted, so only the basic character of the N3 nitrogen is relevant.

The reactivity of the imidazole core is significantly influenced by the electronic properties of the attached substituents: the C2-carbaldehyde and the N1-benzyloxy groups.

2-Carbaldehyde Group: The aldehyde group is strongly electron-withdrawing through both resonance and inductive effects. This deactivates the imidazole ring towards electrophilic attack by lowering its electron density.

1-Benzyloxy Group: The N-benzyloxy group has a more complex influence. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs can potentially be donated into the ring via resonance (+R), although this effect is generally weaker for N-alkoxy groups compared to N-alkyl groups. The net effect is typically a deactivation of the ring compared to an N-alkylimidazole.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -CHO (Carbaldehyde) | C2 | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Strongly Deactivating |

| -OCH₂Ph (Benzyloxy) | N1 | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Deactivating |

Electrophilic Aromatic Substitution on the Imidazole Core (Theoretical Considerations)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, though imidazole itself is generally less reactive than benzene researchgate.netresearchgate.net. The presence of two strong deactivating groups in this compound makes EAS reactions theoretically challenging, likely requiring harsh reaction conditions.

The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The reaction is completed by the loss of a proton to restore aromaticity researchgate.net.

Regioselectivity: The directing effects of the existing substituents determine the position of the incoming electrophile.

The C2-carbaldehyde group is a meta-director in benzene chemistry. In the imidazole ring, it deactivates all positions but will most strongly deactivate the adjacent C4 and C5 positions through resonance.

The N1-benzyloxy group's directing influence is less predictable without experimental data.

Considering the combined deactivating effects, electrophilic attack is expected to be slow. The least deactivated position would theoretically be the target. In imidazoles, substitution typically occurs at the C4 or C5 positions. Given the powerful deactivating nature of the C2-aldehyde, any potential EAS reaction on this substrate would proceed slowly and may result in a mixture of C4 and C5 substituted products, if it occurs at all before reacting with the aldehyde or benzyloxy group.

Nucleophilic Aromatic Substitution on Halogenated 1-(Benzyloxy)imidazoles (Related Chemistry)

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of aromatic and heteroaromatic systems. chemistrysteps.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway, particularly on aryl halides activated by electron-withdrawing groups (EWGs). youtube.comyoutube.com The reaction is initiated by the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Aromaticity is subsequently restored by the elimination of the leaving group. libretexts.org

For SNAr to occur on a halogenated 1-(benzyloxy)imidazole, the imidazole ring must be sufficiently electron-deficient to be attacked by a nucleophile. youtube.com The presence of strong electron-withdrawing substituents at positions ortho or para to the halogen leaving group is a key requirement for activating the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the context of a hypothetical halogenated 1-(benzyloxy)imidazole, such as 4-chloro-1-(benzyloxy)-1H-imidazole-2-carbaldehyde, the inherent electron-withdrawing nature of the imidazole ring itself, coupled with the aldehyde group at the C2 position, would facilitate nucleophilic attack. The reactivity of aryl halides in SNAr reactions is often counterintuitive compared to SN2 reactions, with the order of reactivity being F > Cl > Br > I. chemistrysteps.com The highly electronegative fluorine atom is most effective at stabilizing the intermediate carbanion by inductive effect, making it the best leaving group in this context.

The general mechanism can be depicted as follows:

Nucleophilic Addition: A strong nucleophile (e.g., -OH, -OR, NH3) attacks the carbon atom bonded to the halogen. chemistrysteps.comyoutube.com This forms a tetrahedral Meisenheimer complex, and the negative charge is delocalized onto the electron-withdrawing groups and throughout the heterocyclic ring. youtube.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the imidazole ring is restored. youtube.com

Computational studies on other halogenated heterocycles have shown that these reactions can sometimes proceed via a concerted mechanism (cSNAr), without the formation of a stable intermediate, depending on the substrate and reaction conditions. nih.gov

| Nucleophile | Leaving Group (X) | Product | Typical Conditions |

| RO⁻ | Cl, Br, F | 1-(Benzyloxy)-4-alkoxy-1H-imidazole-2-carbaldehyde | Heat |

| R₂NH | Cl, Br, F | 1-(Benzyloxy)-4-(dialkylamino)-1H-imidazole-2-carbaldehyde | Heat |

| RS⁻ | Cl, Br, F | 1-(Benzyloxy)-4-(alkylthio)-1H-imidazole-2-carbaldehyde | Heat |

This interactive table presents hypothetical SNAr reactions on a 4-halo-1-(benzyloxy)-1H-imidazole-2-carbaldehyde substrate.

Influence of the N1-Benzyloxy Group on Ring Reactivity

The N1-substituent on an imidazole ring plays a pivotal role in modulating the ring's electronic properties and, consequently, its reactivity. The benzyloxy group (-OCH₂Ph) at the N1 position of this compound exerts a significant electronic influence through a combination of inductive and steric effects.

The oxygen atom attached to the N1 position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the imidazole ring towards electrophilic substitution but, crucially, activates it towards nucleophilic attack by lowering the electron density of the ring system. This is analogous to the activation seen in imidazole N-oxides, which can be activated by reagents like oxalyl chloride to generate imidazolium intermediates that readily undergo nucleophilic substitution. beilstein-journals.org

Alkylation of imidazole N-oxides at the oxygen atom creates (N-benzyloxy)imidazolium salts. beilstein-journals.org These salts are highly susceptible to nucleophilic attack due to the positive charge on the ring. While this compound is not a salt, the electron-withdrawing nature of the N-O bond polarizes the imidazole ring, making the ring carbons more electrophilic.

The influence of the N1-benzyloxy group can be summarized as:

Activation towards Nucleophilic Attack: The primary effect is the inductive withdrawal of electron density from the imidazole ring, making it more susceptible to attack by nucleophiles, especially at the C2 and C4/C5 positions. This complements the electron-withdrawing effect of the 2-carbaldehyde group.

Deactivation towards Electrophilic Attack: The reduced electron density makes the ring less reactive towards electrophiles.

Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of reagents to the N1-adjacent C2 and C5 positions, potentially influencing regioselectivity in certain reactions.

In comparison to an N-alkyl group, which is weakly electron-donating, the N-benzyloxy group is strongly deactivating. In contrast to an N-aryl group, which can have complex electronic effects, the influence of the benzyloxy group is dominated by the inductive effect of the N-O bond. This makes the ring system in this compound particularly electron-poor and thus primed for reactions with nucleophiles.

Intramolecular Rearrangements and Cyclization Mechanisms (if applicable, drawing parallels from related benzyloxy-heterocycles)

Heterocycles containing a benzyloxy group are known to undergo characteristic intramolecular rearrangements, particularly when treated with a strong base. nih.gov Drawing parallels from related systems, this compound or its derivatives could potentially undergo such transformations.

One of the most relevant potential rearrangements is the nih.govnih.gov-Wittig rearrangement. nih.gov This reaction is observed in 2-benzyloxypyridines and 2-(2-benzyloxyphenyl)oxazolines upon treatment with strong bases like butyllithium (BuLi). nih.gov The mechanism involves the deprotonation of the benzylic carbon, followed by a nih.govnih.gov-shift of the carbanion to the adjacent oxygen atom, leading to the migration of the benzyl (B1604629) group.

For a derivative of 1-(benzyloxy)-1H-imidazole, the process would likely be initiated by a strong base abstracting a proton from the benzylic CH₂ group. This would generate a carbanion adjacent to the oxygen. This carbanion could then attack the N1-position of the imidazole ring in a rearrangement process. However, a more direct parallel to the classic Wittig rearrangement would involve migration to an adjacent atom within the substituent itself, which is not the primary pathway for N-benzyloxy compounds.

A more plausible pathway for N-benzyloxy heterocycles is a nih.govrsc.org-sigmatropic rearrangement, which has been observed for N-benzyl-O-allylhydroxylamines. rsc.org While not a direct analogue, it demonstrates the propensity for rearrangements involving N-O bonds.

Furthermore, base-mediated cyclizations are a common feature in imidazole chemistry. nih.gov For instance, imidazole derivatives with appropriate side chains can undergo 7-exo-dig cyclizations. nih.gov A derivative of this compound, if modified with a suitable functional group, could potentially undergo an intramolecular cyclization. For example, if the phenyl ring of the benzyloxy group were substituted with a nucleophilic group, an intramolecular SNAr reaction could lead to a fused bicyclic or tricyclic system.

Another possibility involves rearrangements initiated by the alkylation of the imidazole nitrogen, as seen in the transformation of benzofuroxan upon alkylation, which leads to a benzimidazole (B57391) derivative via ring-opening and subsequent ring-closure. clockss.org While mechanistically distinct, it highlights the potential for complex skeletal reorganizations in N-substituted heterocycles.

| Rearrangement/Cyclization Type | Required Conditions | Potential Product Type | Related System Example |

| nih.govnih.gov-Wittig Rearrangement | Strong base (e.g., BuLi) | N-H Imidazole with C-benzylated group | 2-Benzyloxypyridines nih.gov |

| Intramolecular Cyclization | Base or acid catalysis | Fused imidazole heterocycle | Propargyl-substituted imidazoles nih.gov |

| nih.govrsc.org-Sigmatropic Rearrangement | Thermal or catalytic | Rearranged N-O linkage product | N-benzyl-O-allylhydroxylamines rsc.org |

This interactive table summarizes potential intramolecular reactions based on parallels with related heterocyclic systems.

Synthetic Applications and Advanced Derivatization Strategies

Building Block for Complex Imidazole-Containing Heterocycles

The unique arrangement of functional groups in 1-(benzyloxy)-1H-imidazole-2-carbaldehyde makes it a promising starting material for the synthesis of elaborate heterocyclic systems. The imidazole (B134444) core is a prevalent motif in medicinal chemistry, and the aldehyde provides a reactive handle for constructing larger, more complex architectures.

Scaffold for Fused Polycyclic Systems

The imidazole-2-carbaldehyde unit is a key precursor for the construction of fused N-heterocyclic systems, which are of significant interest in pharmaceutical research. semanticscholar.orgnih.gov Strategies for synthesizing such polycyclic structures often involve intramolecular cyclization reactions where both the imidazole ring and the aldehyde participate. For instance, reactions that form a new ring by connecting the aldehyde carbon with another position on the imidazole or a substituent introduced via the aldehyde are common.

Methods like Pd(II)-catalyzed intramolecular arylation and other C-H activation/cyclization reactions are powerful tools for creating fused N-heterocycles from appropriately substituted precursors. enamine.net The aldehyde group of this compound could be first transformed into a suitable partner for a cyclization reaction, thereby enabling the synthesis of diverse fused imidazole derivatives. rsc.org

Precursor for Highly Substituted Imidazole Derivatives

Beyond ring fusion, the aldehyde functionality is an ideal starting point for introducing a wide array of substituents to the imidazole core, leading to highly decorated imidazole derivatives. The aldehyde can undergo reactions with various nucleophiles, be oxidized to a carboxylic acid, or be reduced to an alcohol, with each new functional group opening up further derivatization pathways. This versatility allows for the systematic exploration of structure-activity relationships in drug discovery programs. Patent literature often describes the preparation of N-benzyl imidazole derivatives with various substituents, highlighting the importance of this class of compounds. google.com

Chemical Modifications of the C2-Carbaldehyde Functionality

The C2-carbaldehyde group is the most reactive site for derivatization on the this compound molecule. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, enabling numerous chemical modifications.

Formation of Oximes, Hydrazones, and Semicarbazones

One of the most fundamental reactions of aldehydes is their condensation with amine derivatives to form imines. Specifically, reaction with hydroxylamine, hydrazine, and semicarbazide yields the corresponding oximes, hydrazones, and semicarbazones. These reactions are typically robust and proceed under mild conditions, often requiring only catalytic acid. researchgate.netyoutube.com

The formation of oxime and hydrazone linkages is a cornerstone of bioconjugation chemistry due to the stability of the resulting bond and the mild, often physiological, conditions under which the reaction occurs. axispharm.comcore.ac.uk While oximes tend to be more stable, hydrazone formation is often faster. nih.gov

Table 1: General Condensation Reactions of the Aldehyde Group

| Reagent | Product | Bond Formed | General Conditions |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH | Mildly acidic (pH ~4-5) |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ | Neutral to mildly acidic pH |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | C=N-NHC(O)NH₂ | Mildly acidic conditions |

This table presents generalized reaction information for aldehydes.

Chain Elongation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

To extend the carbon chain at the C2 position, olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are indispensable tools. masterorganicchemistry.comyoutube.com Both reactions convert the carbonyl group of the aldehyde into a carbon-carbon double bond (alkene).

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to deliver the new carbon fragment. wikipedia.orgudel.edu The HWE reaction, a widely used modification, employs a phosphonate carbanion. wikipedia.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic reagents and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reagent Preparation | Alkyl halide + PPh₃, then strong base | Arbuzov reaction (Alkyl halide + P(OR)₃) |

| Reactivity | Reacts with aldehydes and ketones | Generally more reactive; reacts with hindered ketones |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

| Stereoselectivity | Varies; Z-alkene often favored with unstabilized ylides | Strongly favors the formation of the E-alkene |

This table provides a general comparison of the two olefination methods.

Stereoselective Transformations of the Aldehyde Group

The planar nature of the aldehyde group allows for stereoselective transformations, which are critical in the synthesis of chiral molecules. The HWE reaction itself is a prime example of a stereoselective process, as it predominantly yields the (E)-alkene isomer due to thermodynamic control in the formation of the key oxaphosphetane intermediate. alfa-chemistry.comnrochemistry.com For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari olefination can be employed. youtube.comnrochemistry.com

Furthermore, the aldehyde can undergo stereoselective nucleophilic addition reactions. The use of chiral reagents, catalysts, or auxiliaries can control the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the formation of chiral secondary alcohols with high enantiomeric excess. While specific examples for this compound are not documented, this remains a powerful potential strategy for introducing chirality into molecules derived from this scaffold.

Functionalization of the N1-Benzyloxy Moiety

The N1-benzyloxy group of this compound serves as a crucial modulating element and a synthetic handle for further molecular elaboration. Strategic manipulation of this moiety allows for the introduction of diverse functionalities, enabling the fine-tuning of the compound's steric and electronic properties. Key transformations include the deprotection of the benzyloxy group to reveal the parent NH-imidazole, subsequent N-substitution to introduce novel groups, and modification of the benzyl (B1604629) ring itself to create analogues with tailored characteristics.

Deprotection Strategies (e.g., Palladium-Catalyzed Hydrogenolysis of the O-Benzyl Group)

The removal of the O-benzyl protecting group from the N1-position of the imidazole ring is a critical step to enable further functionalization at this site. Palladium-catalyzed hydrogenolysis is a widely employed and efficient method for this transformation due to its mild reaction conditions and high yields. beilstein-journals.org This heterogeneous catalytic process involves the cleavage of the N-O bond through the action of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).

The general reaction proceeds by suspending the N-benzyloxyimidazole derivative and the Pd/C catalyst in a suitable solvent, followed by exposure to a hydrogen atmosphere. The choice of solvent can influence the reaction rate and efficiency, with common options including methanol, ethanol, and ethyl acetate. The reaction progress is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed. Upon completion, the catalyst is removed by filtration, and the desired 1H-imidazole-2-carbaldehyde is obtained after solvent evaporation.

Several factors can affect the efficiency of palladium-catalyzed hydrogenolysis, including the quality of the catalyst, hydrogen pressure, and the presence of catalyst poisons. Variability in commercial Pd/C catalysts can lead to differences in reaction times and yields. beilstein-journals.org Therefore, catalyst screening and optimization of reaction conditions are often necessary to achieve the desired outcome.

| Parameter | Condition | Effect on Deprotection |

| Catalyst | 10% Pd/C | Standard catalyst for hydrogenolysis |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) | Reductant for the cleavage of the N-O bond |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Solubilizes the substrate and facilitates the reaction |

| Temperature | Room Temperature | Typically sufficient for the reaction to proceed |

| Pressure | 1 atm to several bars | Higher pressure can increase the reaction rate |

Introduction of Other N-Substituents Following Deprotection

Following the successful deprotection of the N1-benzyloxy group to yield 1H-imidazole-2-carbaldehyde, the newly available NH-functionality can be derivatized with a wide array of substituents. This allows for the systematic modification of the molecule's properties for various applications. Common methods for N-substitution of imidazoles include N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the N1 position can be readily achieved by reacting 1H-imidazole-2-carbaldehyde with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, generating a nucleophilic imidazolide anion that subsequently attacks the alkyl halide in an SN2 reaction. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Arylation: For the introduction of aryl substituents, palladium or copper-catalyzed cross-coupling reactions are frequently employed. The Chan-Lam coupling, for instance, utilizes a copper catalyst to couple the imidazole with an arylboronic acid. Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be used to couple the imidazole with an aryl halide. These methods offer a broad scope for introducing diverse and electronically varied aryl and heteroaryl groups.

| Reaction Type | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | DMF or Acetonitrile, Room temp. to 80 °C | 1-Alkyl-1H-imidazole-2-carbaldehyde |

| N-Arylation (Chan-Lam) | Arylboronic acid (Ar-B(OH)₂), Copper catalyst | Base, Solvent (e.g., DCM, Toluene), Air | 1-Aryl-1H-imidazole-2-carbaldehyde |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Palladium catalyst, Ligand | Base, Solvent (e.g., Toluene, Dioxane) | 1-Aryl-1H-imidazole-2-carbaldehyde |

Modification of the Benzyl Ring for Tunable Properties

In addition to modifying the substituent at the N1-position after deprotection, the benzyl ring of the starting material, this compound, can be functionalized prior to cleavage. This strategy allows for the introduction of various substituents on the aromatic ring, thereby tuning the electronic and steric properties of the entire benzyloxy moiety. These modifications can influence the reactivity of the N-O bond during deprotection and can impart desired characteristics to the final deprotected or N-substituted imidazole derivatives.

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the benzyl ring. For example, nitration, halogenation, or Friedel-Crafts acylation can be performed on a precursor to this compound, such as benzyl alcohol or a benzyl halide, before its attachment to the imidazole ring. The position of substitution (ortho, meta, or para) will be directed by the nature of any existing substituents on the benzyl ring and the reaction conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be utilized if a halo-substituted benzyl group is employed. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, significantly expanding the structural diversity of the resulting N-benzyloxyimidazole derivatives. These modifications can be strategically chosen to influence properties such as solubility, lipophilicity, and biological activity.

| Modification Reaction | Reagents and Conditions | Resulting Substituent on Benzyl Ring |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | -Br, -Cl |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | -C(O)R |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | -Aryl |

Computational and Theoretical Investigations of 1 Benzyloxy 1h Imidazole 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable yet accurate framework for predicting molecular characteristics. For 1-(benzyloxy)-1H-imidazole-2-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. In this compound, the HOMO is typically localized over the electron-rich imidazole (B134444) ring and the oxygen of the benzyloxy group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbaldehyde group and the imidazole ring, highlighting the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For imidazole derivatives, this energy gap can be fine-tuned by introducing different substituents, thereby modulating their reactivity. irjweb.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Imidazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole | -6.12 | 0.85 | 6.97 |

| 2-formylimidazole | -6.85 | -0.23 | 6.62 |

| 1-benzylimidazole | -5.98 | 0.75 | 6.73 |

Note: These are representative values for related compounds and the exact values for this compound would require specific calculations.

Electrostatic Potential (ESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue. For this compound, the ESP surface would likely show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole ring, making them attractive sites for interactions with electrophiles or hydrogen bond donors. nih.govresearchgate.net Conversely, the hydrogen atom of the carbaldehyde group and the hydrogen atoms on the aromatic rings would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

Reactivity Predictions and Transition State Elucidation

By analyzing the electronic properties derived from DFT calculations, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a more quantitative measure of the molecule's reactivity. irjweb.com High chemical hardness indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons. nih.gov

Furthermore, DFT calculations can be employed to investigate reaction mechanisms by locating and characterizing transition states. For reactions involving the carbaldehyde group, such as nucleophilic addition, DFT can elucidate the energy barriers and the geometry of the transition state, providing a deeper understanding of the reaction kinetics and pathways.

Molecular Dynamics (MD) Simulations (Potential future area of study for complex interactions)

While DFT calculations provide valuable insights into the properties of a single molecule in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule in a more realistic, explicit solvent environment and its interactions with other molecules over time. For this compound, MD simulations could be a potential future area of study to explore its interactions with biological macromolecules, such as enzymes or receptors. This would involve placing the molecule in a simulated box of water and other relevant ions and observing its conformational changes and binding modes, which is crucial for understanding its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Docking Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For derivatives of this compound, QSAR models could be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov

In silico molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. scispace.com If derivatives of this compound are being investigated for a specific biological target, docking studies can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. eurjchem.com This information can guide the rational design of more potent and selective derivatives. The combination of QSAR and docking studies provides a comprehensive in silico approach for the discovery and optimization of novel bioactive compounds based on the this compound scaffold. nih.gov

Ligand-Protein Interaction Prediction for Biologically Relevant Targets

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. For analogues of this compound, these studies have been crucial in identifying potential biological targets and understanding the molecular basis of their activity.

Studies on various imidazole-containing compounds have demonstrated their potential to interact with a wide range of protein targets. For instance, molecular docking analyses of imidazole derivatives have been conducted to evaluate their binding affinity for enzymes such as mitogen-activated protein kinases (MAPKs) and protein kinases, which are significant in inflammation and cancer pathways. nih.govjchr.org These studies often reveal that imidazole derivatives can form stabilizing hydrogen bonds within the active sites of these enzymes. jchr.org

The benzyloxy group is a significant pharmacophore that has been incorporated into various molecular scaffolds to enhance biological activity. For example, in a study of benzyloxy chalcones as inhibitors of human monoamine oxidase B (hMAO-B), a key enzyme in the central nervous system, molecular dynamics simulations revealed significant binding energies. The benzyloxy moiety often engages in π-π stacking interactions with aromatic residues in the enzyme's active site, contributing to the stability of the protein-ligand complex. nih.gov

In silico studies of benzimidazole (B57391) derivatives, which share the imidazole core, have shown inhibitory potential against protein kinases like CDK4/CycD1 and Aurora B. nih.gov Docking analyses of these compounds have calculated binding energies and identified key interactions. For example, 2-phenylbenzimidazole (B57529) has demonstrated a strong binding energy of -8.2 kcal/mol against certain protein kinase inhibitors. nih.gov

While the specific interactions of this compound are yet to be computationally modeled, based on its structural features—a central imidazole ring, a flexible benzyloxy group, and a reactive carbaldehyde group—it can be hypothesized to interact with protein targets through a combination of hydrogen bonding (via the imidazole nitrogens and the carbaldehyde oxygen) and hydrophobic or π-π stacking interactions (from the benzyl (B1604629) and imidazole rings).

Table 1: Predicted Binding Affinities and Interactions of Analogous Compounds

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Interaction Types |

| Imidazole Derivatives | MAPKs | Not specified | Not specified | Hydrogen bonding |

| Benzyloxy Chalcones | hMAO-B | -74.57 to -87.72 | Not specified | π-π stacking |

| Benzimidazole Derivatives | Protein Kinases | -8.2 | Not specified | Not specified |

This table is generated based on data from analogous compounds and is for illustrative purposes.

Identification of Pharmacophore Features from Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach is invaluable for virtual screening and designing new molecules with improved activity. dovepress.com

For compounds related to this compound, pharmacophore models have been developed based on known active molecules. A pharmacophore model for this class of compounds would likely include:

Aromatic Ring Feature: Representing the benzyl group, which can participate in hydrophobic and π-π stacking interactions. nih.gov The benzyloxy pharmacophore is a recognized feature in medicinal chemistry, contributing to the unique architecture of some drugs. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms in the imidazole ring and the oxygen atom of the carbaldehyde group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: Depending on the protonation state, the N-H of the imidazole ring could act as a hydrogen bond donor.

Pharmacophore models for related heterocyclic compounds, such as benzimidazole derivatives, have been successfully generated. For instance, a pharmacophore model for benzimidazole-based protein kinase CK2 inhibitors identified key features including aromatic, aliphatic, and hydrogen bond acceptor sites. researchgate.net Another study on acyl sulfonamide derivatives of imidazole developed a pharmacophore model consisting of aromatic, aliphatic, hydrogen bond acceptor, and negative ionizable features. researchgate.net

The benzyl group itself is a recognized pharmacophore in many anti-cancer compounds. researchgate.net Its presence in the structure of this compound suggests that this compound may share pharmacological properties with other benzyl-containing bioactive molecules. The conformational flexibility of the benzyloxy group allows it to adopt various orientations to optimize its fit within a receptor binding site. nih.gov

By combining these features, a hypothetical pharmacophore model for this compound and its analogues can be constructed to guide the search for new compounds with similar biological activities.

Table 2: Common Pharmacophore Features Identified in Analogous Structures

| Pharmacophore Feature | Potential Contribution from this compound |

| Aromatic Ring | Benzyl group, Imidazole ring |

| Hydrogen Bond Acceptor | Imidazole Nitrogens, Carbaldehyde Oxygen |

| Hydrogen Bond Donor | Imidazole N-H (if protonated) |

| Hydrophobic Region | Benzyl and Imidazole rings |

This table outlines the likely pharmacophoric contributions of the titular compound based on analyses of its analogues.

Future Research Directions and Emerging Perspectives

Development of Sustainable and Stereoselective Synthetic Methodologies

The future synthesis of 1-(benzyloxy)-1H-imidazole-2-carbaldehyde and its derivatives is poised to embrace the principles of green chemistry, focusing on minimizing environmental impact while maximizing efficiency. researchgate.netbohrium.com A significant area of development will be the exploration of sustainable synthetic pathways that reduce reliance on hazardous reagents and solvents. rsc.org

Current research in imidazole (B134444) synthesis has highlighted the utility of green tools such as microwave irradiation, ultrasound, and ball milling to facilitate reactions. researchgate.netbohrium.com Future methodologies could adapt these techniques for the synthesis of highly substituted and functionalized imidazoles, potentially leading to more efficient and environmentally benign routes to this compound. researchgate.net The use of magnetic catalysts, which offer the advantage of easy recovery and reusability, represents another promising avenue for sustainable synthesis. rsc.org

A critical challenge and a significant opportunity lie in the development of stereoselective synthetic methods. While the parent molecule is achiral, its derivatization, particularly through reactions involving the aldehyde group, can generate chiral centers. Future research will likely focus on the use of chiral catalysts or auxiliaries to control the stereochemistry of these transformations, yielding enantiomerically pure compounds with potentially enhanced biological activity or material properties. The development of catalytic and enantioselective strategies, such as those demonstrated for α,β‐unsaturated 2‐acyl imidazoles, could be adapted for this purpose. researchgate.net

Interactive Data Table: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Increased efficiency and throughput. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer and reaction rates through acoustic cavitation. | Potential for milder reaction conditions and improved yields. |

| Ball Milling (Mechanochemistry) | Solvent-free or low-solvent reactions, access to novel reactivity. | Environmentally friendly, potential for solid-state synthesis. |

| Magnetic Catalysis | Easy separation and recycling of the catalyst. | Reduced catalyst waste and cost, aligning with green chemistry principles. rsc.org |

| Asymmetric Catalysis | Control over the stereochemical outcome of reactions. | Access to enantiomerically pure derivatives for biological and material applications. researchgate.net |

Exploration of Novel Catalytic Transformations for Derivatization

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on exploring novel catalytic methods to derivatize this group, thereby expanding the chemical space accessible from this scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for the functionalization of aldehydes. rsc.org Future work could involve the application of organocatalytic methods for asymmetric additions to the aldehyde, leading to the synthesis of chiral alcohols, amines, and other valuable derivatives. Furthermore, the development of catalytic methods for the conversion of the aldehyde to other functional groups, such as nitriles, using environmentally benign promoters like imidazole hydrochloride, is a promising research direction. researchgate.net

The imidazole ring itself offers sites for further functionalization. Concept-guided development of new C-H arylation methods for imidazoles has demonstrated the potential for selective modification of the imidazole core. nih.gov Future studies could explore the application of such palladium- or ruthenium-catalyzed C-H functionalization reactions to the this compound scaffold, allowing for the introduction of diverse substituents at various positions on the imidazole ring. nih.gov This would enable the fine-tuning of the electronic and steric properties of the molecule for specific applications.

Application in Supramolecular Chemistry and Material Science

The imidazole moiety is a well-established building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. researchgate.netrsc.org The unique structure of this compound, with its potential coordination sites and aromatic character, makes it an attractive candidate for the construction of novel supramolecular assemblies and functional materials.

Future research could explore the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). researchgate.netrsc.org The aldehyde group could be further modified to introduce additional coordinating functionalities, leading to the formation of MOFs with tailored pore sizes, shapes, and chemical environments for applications in gas storage, separation, and catalysis.

In the realm of material science, imidazole-containing polymers have shown promise for a variety of applications. numberanalytics.comresearchgate.net The derivatization of this compound into polymerizable monomers could lead to the development of new materials with interesting properties, such as high thermal stability or ionic conductivity. numberanalytics.com The ability of the imidazole ring to interact with biological molecules also suggests potential applications in the development of biocompatible materials and sensors. researchgate.net

Interactive Data Table: Potential Applications in Supramolecular Chemistry and Material Science

| Application Area | Rationale for using this compound | Potential Research Directions |

| Metal-Organic Frameworks (MOFs) | Imidazole core for metal coordination; aldehyde for post-synthetic modification. researchgate.netrsc.org | Synthesis of novel MOFs for catalysis, sensing, and gas separation. |

| Supramolecular Polymers | Hydrogen bonding and π-π stacking interactions of the imidazole ring. | Development of self-healing materials and stimuli-responsive gels. |

| Functional Polymers | Incorporation of the imidazole moiety can impart specific properties like conductivity or biocompatibility. numberanalytics.comresearchgate.net | Synthesis of imidazole-based polymers for electronics and biomedical applications. |

| Sensors | The imidazole nitrogen atoms can act as binding sites for analytes. | Design of chemosensors for the detection of metal ions or small molecules. |

Advanced Mechanistic Studies of Biological Interactions Using Multi-Omics Approaches

Given the prevalence of the imidazole scaffold in biologically active molecules, this compound and its derivatives are likely to exhibit interesting biological properties. researchgate.netresearchgate.net To move beyond simple screening and understand the mechanisms of action of these compounds, future research will need to employ advanced analytical techniques.

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for elucidating the complex biological interactions of small molecules. nih.govfrontiersin.org By treating cells or organisms with this compound derivatives and analyzing the resulting changes across multiple molecular levels, researchers can identify the specific cellular pathways and molecular targets that are perturbed.

This systems-level understanding will be crucial for the rational design of more potent and selective bioactive compounds. For instance, if a derivative is found to have anticancer activity, a multi-omics study could reveal the specific signaling pathways that are disrupted, the key proteins that are targeted, and the metabolic changes that are induced. nih.govdoaj.org This detailed mechanistic information would provide a solid foundation for further drug development efforts.

Computational Design of Next-Generation Imidazole-Based Bioactive Agents

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. bohrium.com In the context of this compound, computational approaches will play a pivotal role in guiding the design of next-generation bioactive agents. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of a biological target, can be used to design derivatives of this compound that bind with high affinity and selectivity. nih.gov Molecular docking simulations can predict the binding modes of these derivatives and help to prioritize compounds for synthesis and experimental testing. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of imidazole derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and identify new candidates with improved properties. The integration of computational and experimental approaches will be essential for accelerating the discovery and optimization of novel imidazole-based bioactive agents derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(benzyloxy)-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or functional group modifications. For example, hydroxylamine hydrochloride and sodium acetate in aqueous conditions have been used for analogous imidazole carbaldehydes to achieve high yields (~94%) . Key factors include:

- Solvent choice : Polar solvents (e.g., water, methanol) improve solubility of intermediates.

- Catalysts : Bases like cesium carbonate facilitate aldehyde group activation in DMF at 40°C .

- Purification : Column chromatography or recrystallization is critical due to byproducts from benzyloxy group reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Aromatic protons from the benzyloxy group show multiplet signals at δ 7.2–7.5 ppm .

- ¹³C NMR : The aldehyde carbon resonates at δ ~190–195 ppm, while the imidazole C2 carbon appears at δ ~150–155 ppm .

- IR : A strong stretch at ~1700–1720 cm⁻¹ confirms the aldehyde group. The benzyl ether (C-O-C) shows absorption at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvent systems be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophilicity. For example:

- Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde group, favoring nucleophilic additions.

- Protic solvents (e.g., methanol) may protonate the imidazole nitrogen, reducing reactivity .

- Strategies :

- Conduct solvent screening with kinetic studies (e.g., UV-Vis monitoring).

- Use computational tools (e.g., DFT) to model solvent effects on transition states .

Q. What computational approaches predict the biological interactions of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina can model binding to targets (e.g., EGFR kinases). The aldehyde group may form hydrogen bonds with catalytic lysine residues .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics. The benzyloxy group may increase logP, affecting membrane permeability .

- Example : Derivatives of imidazole carbaldehydes show anticonvulsant activity via GABA receptor modulation, validated by in silico and in vitro assays .

Experimental Design & Data Analysis

Q. How to design experiments for optimizing the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH stability assay : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at 254 nm.

- Key findings : Imidazole derivatives are prone to hydrolysis at extreme pH; the benzyloxy group may stabilize the ring under acidic conditions .

- Data interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS .

Q. What strategies validate the compound’s role in catalytic applications (e.g., as a ligand)?

- Methodological Answer :

- Coordination studies : Titrate with metal salts (e.g., Cu²⁺) and monitor UV-Vis shifts. The aldehyde and imidazole N atoms act as chelating sites .

- X-ray crystallography : Use SHELXL for structural refinement. For example, similar compounds form octahedral complexes with transition metals .

Biological & Medicinal Chemistry

Q. How to assess the compound’s potential as a precursor for antimicrobial agents?

- Methodological Answer :

- Derivatization : React the aldehyde with hydrazines to form hydrazones, which enhance bioactivity .

- MIC assays : Test against Gram-positive/negative strains. Analogous benzimidazole carbaldehydes show MIC values of 2–8 µg/mL .

- Mechanistic studies : Use fluorescence microscopy to evaluate membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.